molecular formula C15H15NO B030485 3-Methoxyiminodibenzyl CAS No. 26945-63-1

3-Methoxyiminodibenzyl

Cat. No.: B030485
CAS No.: 26945-63-1
M. Wt: 225.28 g/mol
InChI Key: MKGUWTQTKHFOSS-UHFFFAOYSA-N
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Description

3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine is a tricyclic compound with a seven-membered ring structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s molecular formula is C15H15NO, and it has a molecular weight of 225.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine typically involves the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with methoxy reagents under specific conditions. One common method involves the use of methanol and a catalyst to introduce the methoxy group at the desired position .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives and oxidized forms, which have distinct properties and applications .

Scientific Research Applications

3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    10,11-Dihydro-5H-dibenzo[b,f]azepine: A closely related compound with similar structural features.

    10-Methoxy-5H-dibenzo[b,f]azepine: Another methoxy-substituted derivative with distinct properties.

    Oxcarbazepine: A derivative used in the treatment of epilepsy

Uniqueness

3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-methoxy-6,11-dihydro-5H-benzo[b][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-17-13-9-8-12-7-6-11-4-2-3-5-14(11)16-15(12)10-13/h2-5,8-10,16H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGUWTQTKHFOSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC3=CC=CC=C3N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442785
Record name 3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26945-63-1
Record name 3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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